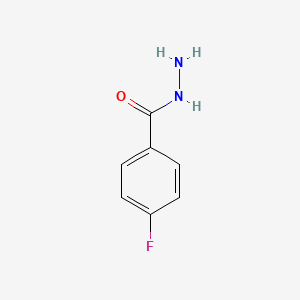

4-Fluorobenzhydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVXXFYJRYVRKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196561 | |

| Record name | Benzoic acid, p-fluoro-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

456-06-4 | |

| Record name | 4-Fluorobenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=456-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, p-fluoro-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, p-fluoro-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-fluoro-, hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluorobenzhydrazide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorobenzhydrazide is a fluorinated aromatic hydrazine derivative that serves as a crucial building block in synthetic organic chemistry. Its structural motif is of significant interest in medicinal chemistry and materials science due to the influence of the fluorine atom on the molecule's physicochemical properties, such as lipophilicity and metabolic stability. This technical guide provides an in-depth overview of the chemical properties, structure, and common experimental protocols associated with this compound, tailored for professionals in research and development.

Chemical Structure

The chemical structure of this compound consists of a 4-fluorophenyl group attached to a hydrazide moiety. The IUPAC name for this compound is 4-fluorobenzohydrazide.

Molecular Structure:

Caption: 2D Chemical Structure of this compound.

Despite extensive searches of chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), a definitive, publicly available crystal structure for this compound could not be located. The available crystallographic data pertains to its various derivatives, such as hydrazones. The absence of a crystal structure for the parent compound is a notable gap in the current scientific literature.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇FN₂O | [1][2] |

| Molecular Weight | 154.14 g/mol | [1][2] |

| Appearance | Off-white to orange or light brown crystalline powder | [2] |

| Melting Point | 162-166 °C | [2][3] |

| Solubility | Soluble in methanol. | [2] |

| pKa | 12.17 ± 0.10 (Predicted) | [2] |

| Density | 1.272 ± 0.06 g/cm³ (Predicted) | [2] |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic and hydrazide protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 9.85 | s | 1H | -CONH- | [2] |

| 7.86 | dd | 2H | Aromatic protons ortho to C=O | [2] |

| 7.25 | t | 2H | Aromatic protons meta to C=O | [2] |

| 4.46 | s | 2H | -NH₂ | [2] |

Solvent: DMSO-d₆, Frequency: 400 MHz

¹³C NMR Spectroscopy

Links to the ¹³C NMR spectrum are available in the PubChem database.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for its functional groups. Data is available through PubChem and SpectraBase.[1][4]

Mass Spectrometry

The mass spectrum of this compound confirms its molecular weight. GC-MS data is available in the PubChem database.[1]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of an ester of 4-fluorobenzoic acid with hydrazine hydrate.[2][5]

Reaction:

Ethyl 4-fluorobenzoate + Hydrazine hydrate → this compound + Ethanol

General Procedure:

-

To a solution of ethyl 4-fluorobenzoate in ethanol, add an excess of hydrazine hydrate (typically 3-5 equivalents).[2][5]

-

Heat the reaction mixture to reflux (approximately 85 °C) and maintain for 10-15 hours.[2][5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane and ethyl acetate.[5]

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Wash the resulting solid with hexane to remove non-polar impurities.[2]

-

Dry the solid to obtain crude this compound.

Purification: The crude product can be further purified by recrystallization. While specific solvents for this compound are not detailed, a general approach for similar compounds involves dissolving the crude solid in a minimum amount of a hot solvent (e.g., ethanol or an ethanol/water mixture) and allowing it to cool slowly to form crystals.

Caption: Experimental workflow for the synthesis of this compound.

Synthesis of Schiff Bases and 1,3,4-Oxadiazoles

This compound is a key intermediate in the synthesis of various heterocyclic compounds, such as Schiff bases (hydrazones) and 1,3,4-oxadiazoles, which often exhibit biological activity.[6]

Caption: Synthesis of Schiff bases and 1,3,4-oxadiazoles from this compound.

Biological Activity and Applications

This compound itself is primarily used as a synthetic intermediate. However, its derivatives, particularly hydrazones, have been reported to possess a wide range of biological activities, including:

-

Antimicrobial Activity: Derivatives have shown activity against various bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis.[7][8]

-

Antitubercular Activity: Several studies have focused on the synthesis of this compound derivatives as potential antitubercular agents.[8]

The incorporation of the 4-fluorophenyl moiety is a common strategy in drug design to enhance metabolic stability and binding affinity.

Caption: Role of this compound as a precursor to biologically active molecules.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. This guide has summarized its core chemical properties, spectroscopic data, and established experimental protocols for its synthesis and derivatization. While a significant amount of data is available, the absence of a publicly available crystal structure for the parent compound highlights an area for future research. The continued exploration of derivatives synthesized from this compound holds promise for the development of new therapeutic agents.

References

- 1. globalscientificjournal.com [globalscientificjournal.com]

- 2. This compound | 456-06-4 [chemicalbook.com]

- 3. Search - Access Structures [ccdc.cam.ac.uk]

- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. ossila.com [ossila.com]

- 7. 4-Fluorobenzohydrazide | C7H7FN2O | CID 9972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-Fluorobenzhydrazide from 4-Fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 4-fluorobenzhydrazide from 4-fluorobenzoic acid, a crucial intermediate in the development of various pharmaceutical and agrochemical agents. This document details the core methodologies, presents quantitative data in a structured format, and includes visual representations of the chemical pathways and experimental workflows.

Introduction

This compound is a key building block in medicinal chemistry, often utilized in the synthesis of hydrazones and heterocyclic compounds with potential biological activities.[1] Its preparation from the readily available 4-fluorobenzoic acid is a fundamental process for researchers in the field. This guide outlines two prevalent and effective synthetic strategies: the esterification-hydrazinolysis pathway and the acid chloride-hydrazinolysis pathway.

Synthetic Pathways

There are two primary, well-established routes for the synthesis of this compound starting from 4-fluorobenzoic acid. Both methods are reliable and can be selected based on the availability of reagents and desired reaction conditions.

Pathway A: Esterification followed by Hydrazinolysis

This two-step synthesis first involves the conversion of 4-fluorobenzoic acid to its corresponding ester, typically ethyl 4-fluorobenzoate, through Fischer esterification. The resulting ester is then subjected to hydrazinolysis to yield the final product, this compound.[1][2]

Pathway B: Acid Chloride Formation followed by Hydrazinolysis

This alternative two-step route begins with the conversion of 4-fluorobenzoic acid to the more reactive 4-fluorobenzoyl chloride. This intermediate is then reacted with hydrazine hydrate to produce this compound.[3][4][5]

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data associated with each synthetic pathway, allowing for a clear comparison of reaction parameters and outcomes.

Table 1: Synthesis of Ethyl 4-Fluorobenzoate (Pathway A, Step 1)

| Parameter | Value | Reference |

| Starting Material | 4-Fluorobenzoic Acid | [1] |

| Reagents | Absolute Ethanol, Sulfuric Acid | [1] |

| Molar Ratio (Acid:Ethanol) | 1 : 4 (by volume) | [1] |

| Catalyst | Sulfuric Acid (catalytic amount) | [2] |

| Reaction Time | 7-8 hours | [1] |

| Reaction Temperature | Reflux | [1] |

| Work-up | Neutralization with Na2CO3, Solvent Extraction | [1] |

| Yield | 80% | [1] |

Table 2: Synthesis of this compound from Ethyl 4-Fluorobenzoate (Pathway A, Step 2)

| Parameter | Value | Reference |

| Starting Material | Ethyl 4-Fluorobenzoate | [1][6] |

| Reagents | Hydrazine Hydrate, Absolute Ethanol | [1][6] |

| Molar Ratio (Ester:Hydrazine Hydrate) | 1 : 5 | [6] |

| Solvent | Ethanol | [6] |

| Reaction Time | 10-15 hours | [1][6] |

| Reaction Temperature | 85 °C (Reflux) | [6] |

| Work-up | Cooling, Concentration, Washing with Hexane | [6] |

| Yield | 79% to Quantitative | [6] |

Table 3: Synthesis of 4-Fluorobenzoyl Chloride (Pathway B, Step 1)

| Parameter | Value | Reference |

| Starting Material | 4-Fluorobenzoic Acid | [4] |

| Reagents | Thionyl Chloride | [4] |

| Reaction Time | 2.5 hours | [4] |

| Reaction Temperature | 60 °C for 30 min, then 80 °C for 2 hours | [4] |

| Work-up | Distillation under reduced pressure | [3] |

| Yield | High (often used in situ) |

Table 4: Synthesis of this compound from 4-Fluorobenzoyl Chloride (Pathway B, Step 2)

| Parameter | Value | Reference |

| Starting Material | 4-Fluorobenzoyl Chloride | [5] |

| Reagents | Hydrazine Hydrate, THF (or other suitable solvent) | [5] |

| Reaction Time | 30 minutes | [5] |

| Reaction Temperature | 0-5 °C | [5] |

| Work-up | Filtration and Recrystallization | [5] |

| Yield | 50% (for a related diacylhydrazine synthesis) | [5] |

Experimental Protocols

The following are detailed experimental methodologies for the key reactions described.

Protocol for Pathway A: Esterification and Hydrazinolysis

Step 1: Synthesis of Ethyl 4-Fluorobenzoate [1]

-

To a 250 mL round-bottom flask, add 15 g of 4-fluorobenzoic acid and 60 mL of absolute ethanol.

-

Carefully add 7.5 mL of concentrated sulfuric acid to the mixture while swirling.

-

Equip the flask with a reflux condenser and heat the mixture under reflux for 7-8 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of ethyl acetate and n-hexane.

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the excess acid by adding a 10% solution of sodium carbonate until the pH reaches 9.

-

Transfer the mixture to a separatory funnel and add chilled water.

-

Extract the ethyl 4-fluorobenzoate with chloroform.

-

Separate the organic layer and evaporate the solvent using a rotary evaporator to obtain the liquid ester. A yield of approximately 80% is expected.

Step 2: Synthesis of this compound [1][6]

-

In a 250 mL round-bottom flask, dissolve 12.5 mL of the synthesized ethyl 4-fluorobenzoate in 50 mL of absolute ethanol.

-

Add 37.5 mL of hydrazine hydrate to the flask.

-

Reflux the mixture for 12-15 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Reduce the volume of the solvent under reduced pressure.

-

Add n-hexane to the resulting residue to precipitate the solid product.

-

Filter the needle-like crystals, wash with hexane, and dry to obtain this compound. An expected yield of around 79% can be achieved.

Protocol for Pathway B: Acid Chloride Formation and Hydrazinolysis

Step 1: Synthesis of 4-Fluorobenzoyl Chloride [4]

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet, place 1.4 g (0.01 mol) of 4-fluorobenzoic acid.

-

Add 10 mL of thionyl chloride to the flask.

-

Heat the mixture at 60 °C for 30 minutes, then increase the temperature to 80 °C for 2 hours until a uniform solution is obtained.

-

The resulting 4-fluorobenzoyl chloride can be purified by vacuum distillation or used directly in the next step.

Step 2: Synthesis of this compound [5]

Note: This is a general procedure adapted from a similar synthesis.

-

Cool a solution of hydrazine hydrate in a suitable solvent (e.g., THF) to 0-5 °C in an ice bath.

-

Slowly add an equimolar amount of 4-fluorobenzoyl chloride to the cooled hydrazine solution with vigorous stirring.

-

Maintain the temperature at 0-5 °C for 30 minutes.

-

Allow the reaction mixture to warm to room temperature.

-

The precipitated product can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol to yield pure this compound.

Visualizations

The following diagrams illustrate the chemical reactions and the overall experimental workflow.

Caption: Chemical reaction pathways for the synthesis of this compound.

Caption: Experimental workflows for the two synthetic pathways.

Conclusion

This guide has detailed two robust and commonly employed methods for the synthesis of this compound from 4-fluorobenzoic acid. The choice between the esterification-hydrazinolysis and the acid chloride-hydrazinolysis pathways will depend on factors such as reagent availability, safety considerations, and desired reaction scale. Both routes provide good to excellent yields of the target compound. The provided protocols and data serve as a valuable resource for researchers and professionals engaged in the synthesis of novel chemical entities for drug discovery and development.

References

Spectroscopic Profile of 4-Fluorobenzhydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluorobenzhydrazide (C₇H₇FN₂O), a compound of interest in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for researchers.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₇FN₂O, and its molecular weight is 154.14 g/mol .[1] The structural and spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.85 | s | 1H | -NH- |

| 7.86 | dd | 2H | Ar-H (ortho to C=O) |

| 7.25 | t | 2H | Ar-H (ortho to F) |

| 4.46 | s | 2H | -NH₂ |

Solvent: DMSO-d₆, Instrument: 400 MHz NMR Spectrometer

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 166.7 | C=O |

| 164.2 (d, J = 248 Hz) | C-F |

| 132.5 (d, J = 9 Hz) | Ar-C (ortho to C=O) |

| 127.8 | Ar-C (ipso) |

| 116.0 (d, J = 22 Hz) | Ar-C (ortho to F) |

Solvent: DMSO-d₆, Instrument: 100 MHz NMR Spectrometer. Note: Precise peak assignments may require further 2D NMR experiments.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are listed below.

Table 3: FT-IR Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3100 | Strong, Broad | N-H stretching (hydrazide) |

| 3050 | Medium | Aromatic C-H stretching |

| 1650 | Strong | C=O stretching (Amide I) |

| 1600, 1500 | Medium | C=C stretching (aromatic ring) |

| 1250 | Strong | C-F stretching |

| 850 | Strong | p-disubstituted benzene C-H bend |

Technique: KBr pellet

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Abundance (%) | Assignment |

| 154 | High | [M]⁺ (Molecular ion) |

| 123 | High | [M - NHNH₂]⁺ |

| 95 | High | [C₆H₄F]⁺ |

| 75 | Medium | [C₆H₃]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

A solution of this compound (approximately 5-10 mg) was prepared in deuterated dimethyl sulfoxide (DMSO-d₆, 0.5 mL). The spectrum was recorded on a 400 MHz NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).

2.1.2. ¹³C NMR Spectroscopy

A solution of this compound (approximately 20-30 mg) was prepared in deuterated dimethyl sulfoxide (DMSO-d₆, 0.5 mL). The spectrum was recorded on a 100 MHz NMR spectrometer with proton decoupling. The chemical shifts are reported in parts per million (ppm) relative to the solvent peak (DMSO-d₆ at δ 39.52).

Infrared (IR) Spectroscopy

The FT-IR spectrum was obtained using the KBr pellet technique.[2][3][4][5] A small amount of this compound (1-2 mg) was intimately mixed and ground with spectroscopic grade potassium bromide (KBr, approximately 100-200 mg). The fine powder was then compressed in a die under high pressure to form a transparent pellet. The spectrum was recorded using a Bruker Tensor 27 FT-IR spectrometer.[1][6]

Mass Spectrometry (MS)

The mass spectrum was obtained using a gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound was prepared in a volatile organic solvent like methanol or dichloromethane.[7][8] The sample was injected into the GC, where it was vaporized and separated on a capillary column before entering the mass spectrometer. The mass spectrum was recorded, showing the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. 4-Fluorobenzohydrazide | C7H7FN2O | CID 9972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]

- 3. shimadzu.com [shimadzu.com]

- 4. scienceijsar.com [scienceijsar.com]

- 5. youtube.com [youtube.com]

- 6. spectrabase.com [spectrabase.com]

- 7. uoguelph.ca [uoguelph.ca]

- 8. Sample preparation GC-MS [scioninstruments.com]

An In-depth Technical Guide on the Solubility and Stability of 4-Fluorobenzhydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for studying the solubility and stability of 4-Fluorobenzhydrazide (CAS No. 456-06-4). Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on establishing robust experimental protocols and frameworks for data presentation. The information herein is intended to guide researchers in generating reliable data for formulation development, process optimization, and regulatory submissions.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for any solubility and stability studies.

| Property | Value | Reference |

| Molecular Formula | C₇H₇FN₂O | [1] |

| Molecular Weight | 154.14 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 162-166 °C | |

| IUPAC Name | 4-fluorobenzohydrazide | [1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and is essential for developing viable formulations. A comprehensive solubility profile of this compound should be established across a range of solvents with varying polarities and at different temperatures.

Quantitative Solubility Data

Table 1: Illustrative Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method |

| Water | 25 | Data to be determined | Shake-Flask |

| Water | 37 | Data to be determined | Shake-Flask |

| Methanol | 25 | Data to be determined | Shake-Flask |

| Ethanol | 25 | Data to be determined | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Shake-Flask |

| Acetonitrile | 25 | Data to be determined | Shake-Flask |

| 0.1 M HCl | 25 | Data to be determined | Shake-Flask |

| pH 7.4 Buffer | 25 | Data to be determined | Shake-Flask |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[2]

Apparatus and Reagents:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Glass flasks or vials with airtight seals

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography with UV detection (HPLC-UV) or a UV-Vis spectrophotometer

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume of the desired solvent. A visible excess of solid should remain to ensure saturation.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium.

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant. To remove any suspended solid particles, centrifugation of the sample is recommended.

-

Accurately dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

Calculate the solubility in the desired units (e.g., g/100 mL or mg/mL) by accounting for the dilution factor.

References

The Pivotal Role of 4-Fluorobenzhydrazide as a Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorobenzhydrazide, a versatile chemical intermediate, has garnered significant attention in medicinal chemistry and materials science. Its unique structural features, particularly the presence of a fluorine atom and a hydrazide functional group, make it a valuable building block for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. This technical guide provides an in-depth overview of this compound, encompassing its synthesis, physicochemical properties, and its crucial role as a precursor to potent therapeutic agents and advanced materials. Detailed experimental protocols, quantitative data on the biological efficacy of its derivatives, and visualizations of relevant signaling pathways and experimental workflows are presented to serve as a comprehensive resource for researchers in the field.

Introduction

This compound (4-FBH) is an aromatic organic compound characterized by a fluorinated benzene ring attached to a hydrazide moiety (-CONHNH₂). The incorporation of a fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, a strategy widely employed in modern drug discovery.[1] The hydrazide group, on the other hand, is a reactive functional group that readily participates in various condensation and cyclization reactions, enabling the construction of diverse heterocyclic scaffolds such as Schiff bases and 1,3,4-oxadiazoles.[2] These derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects.[3][4] This guide elucidates the synthesis of 4-FBH and its subsequent transformation into biologically active molecules, providing detailed experimental procedures and quantitative biological data to facilitate further research and development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 456-06-4 | [5] |

| Molecular Formula | C₇H₇FN₂O | [5] |

| Molecular Weight | 154.14 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 162-166 °C | [6] |

| Solubility | Soluble in methanol and ethanol | [3] |

| Purity | ≥96% | [6] |

Synthesis of this compound: Experimental Protocols

The most common and efficient method for the synthesis of this compound involves a two-step process starting from 4-fluorobenzoic acid.

Step 1: Esterification of 4-Fluorobenzoic Acid

Protocol:

-

In a 250 ml round-bottom flask, dissolve 15g of 4-fluorobenzoic acid in 60 ml of absolute ethanol.[3]

-

Carefully add 7.5 ml of concentrated sulfuric acid (H₂SO₄) to the solution while stirring.[3]

-

Attach a condenser and reflux the mixture for 7-8 hours.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate and n-hexane.[3]

-

Upon completion, cool the reaction mixture and add 5 ml of a 10% sodium carbonate (Na₂CO₃) solution to neutralize any unreacted acid.[3]

-

The resulting product, ethyl 4-fluorobenzoate, can be isolated and purified for the next step.

Step 2: Hydrazinolysis of Ethyl 4-Fluorobenzoate

Protocol:

-

In a 250 ml round-bottom flask, place the synthesized ethyl 4-fluorobenzoate (12.5 ml).[3]

-

Add 50 ml of absolute ethanol and 37.5 ml of hydrazine hydrate. The recommended ratio of ester to absolute ethanol to hydrazine hydrate is 1:4:3.[3]

-

Cover the flask with aluminum foil and stir the mixture on a hot plate for 12-15 hours.[3]

-

Monitor the formation of a solid product and check for reaction completion using TLC (n-hexane/ethyl acetate mobile phase) and a UV lamp.[3]

-

Once the reaction is complete, add n-hexane to the mixture to precipitate the product.[3]

-

Filter the solution to collect the needle-like crystals of this compound.[3]

-

Dry the product to obtain a shiny, off-white solid. The typical yield is around 79%.[3]

This compound as a Precursor to Bioactive Molecules

This compound serves as a key starting material for the synthesis of various classes of bioactive compounds, most notably Schiff bases and 1,3,4-oxadiazoles.

Synthesis of Schiff Bases (Hydrazones)

Schiff bases, or hydrazones, are synthesized by the condensation reaction between this compound and various aromatic aldehydes.

General Experimental Protocol:

-

Dissolve this compound in ethanol.

-

Add an equimolar amount of the desired aromatic aldehyde and a catalytic amount of acetic acid.[2]

-

Reflux the mixture for a specified time, monitoring the reaction by TLC.[2]

-

Upon completion, the product precipitates out of the solution.

-

The solid is then filtered, washed, and recrystallized from a suitable solvent like ethanol to yield the pure Schiff base derivative.[2]

Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are synthesized via the oxidative cyclization of the corresponding Schiff bases.

General Experimental Protocol:

-

Dissolve the synthesized Schiff base in a suitable solvent such as Dimethyl sulfoxide (DMSO).[2]

-

Add iodine (I₂) and potassium carbonate (K₂CO₃) to the solution.[2]

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Upon completion, the reaction mixture is poured into ice-cold water to precipitate the 1,3,4-oxadiazole derivative.

-

The solid product is filtered, washed, and recrystallized to obtain the pure compound.[2]

Biological Activities of this compound Derivatives

Derivatives of this compound have been extensively studied for their wide range of biological activities. The following sections and tables summarize the antimicrobial and anticancer activities of selected derivatives.

Antimicrobial Activity

Hydrazone derivatives of this compound have shown significant activity against a variety of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a common measure of the effectiveness of an antimicrobial agent.

Table 1: Antimicrobial Activity (MIC in µg/mL) of Selected this compound Hydrazone Derivatives

| Compound ID | R-group on Aldehyde | S. aureus | MRSA | B. subtilis | A. baumannii | Reference |

| 6g | 4-Trifluoromethylphenyl | 0.78 | - | 0.78 | - | [7] |

| 6h | 4-Chlorophenyl | 6.25 | 6.25 | 6.25 | 1.56 | [7] |

| 6i | 2,4-Dichlorophenyl | 1.56 | 1.56 | 0.78 | 3.125 | [7] |

| 6j | 4-Bromophenyl | 3.125 | 1.56 | 1.56 | 0.78 | [7] |

| 1a | 5-Nitro-2-furanyl | Equal to ceftriaxone | - | - | - | [8] |

| 1c | 4-Chlorophenyl | In range of ceftriaxone | - | - | - | [8] |

| 1d | 4-Nitrophenyl | In range of ceftriaxone | - | - | - | [8] |

| 2a (Oxadiazoline) | 5-Nitro-2-furanyl | In range of ceftriaxone | - | - | - | [8] |

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is used to quantify the effectiveness of a compound in inhibiting cancer cell growth.

Table 2: Anticancer Activity (IC₅₀ in µM) of Selected Hydrazone Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3h | PC-3 (Prostate) | 1.32 | |

| 3h | MCF-7 (Breast) | 2.99 | [4] |

| 3h | HT-29 (Colon) | 1.71 | [4] |

| 4g | MCF-7 (Breast) | 17.8 | [2] |

| 4h | MCF-7 (Breast) | 21.2 | [2] |

| 13 | IGR39 (Melanoma) | 2.50 ± 0.46 | |

| 13 | PPC-1 (Prostate) | 3.63 ± 0.45 | [9] |

| 13 | MDA-MB-231 (Breast) | 5.10 ± 0.80 | [9] |

| 13 | Panc-1 (Pancreatic) | 5.77 ± 0.80 | [9] |

Mechanism of Action and Signaling Pathways

The biological activities of this compound derivatives are attributed to their interaction with various cellular targets and signaling pathways.

Anticancer Mechanism of Action

Several hydrazone derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the intrinsic apoptotic pathway, which involves the mitochondria. Key events include the disruption of the mitochondrial membrane potential, leading to the activation of a cascade of caspases, such as caspase-9 and caspase-3.[2] Furthermore, some derivatives have been found to inhibit the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival.[8] The MAPK signaling pathway, including ERK and p38 kinases, has also been implicated in the apoptosis induced by these compounds.[10]

Antimicrobial Mechanism of Action

The antimicrobial action of hydrazone derivatives is often attributed to their ability to inhibit essential microbial enzymes. For instance, some derivatives have shown strong inhibitory activity against DNA gyrase, an enzyme crucial for bacterial DNA replication.[11] The chelation of metal ions essential for microbial growth and the disruption of the cell membrane are other proposed mechanisms of action.

Experimental and Synthetic Workflows

A typical workflow for the synthesis and biological screening of novel this compound derivatives is depicted below.

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in drug discovery and materials science. Its straightforward synthesis and the reactivity of its hydrazide group allow for the facile generation of large libraries of diverse derivatives. The incorporation of the fluoro-substituent often imparts favorable pharmacokinetic properties to the resulting molecules. The extensive research into the biological activities of its hydrazone and 1,3,4-oxadiazole derivatives has revealed potent antimicrobial and anticancer agents, with some compounds showing promise for further preclinical and clinical development. This technical guide provides a solid foundation for researchers and scientists to explore the full potential of this compound as a key building block in the development of novel therapeutics and functional materials.

References

- 1. Design, Synthesis, Antidiabetic Activity and In Silico Studies of New Hydrazone Derivatives Derived from Acetohexamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Novel isoniazid-hydrazone derivatives induce cell growth inhibition, cell cycle arrest and apoptosis via mitochondria-dependent caspase activation and PI3K/AKT inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, antiproliferative and apoptosis induction potential activities of novel bis(indolyl)hydrazide-hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones [mdpi.com]

4-Fluorobenzhydrazide: A Technical Guide to its Synthesis and Structural Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluorobenzhydrazide, a compound of interest in medicinal chemistry and materials science. While a definitive single-crystal X-ray diffraction analysis is not publicly available, this document consolidates known information regarding its synthesis, properties, and expected structural features based on related compounds. This guide also outlines the standard experimental workflow for such a crystallographic analysis.

Synthesis and Properties

This compound (C₇H₇FN₂O) is a hydrazide derivative of 4-fluorobenzoic acid. Its synthesis is typically achieved through the reaction of an ester of 4-fluorobenzoic acid, such as ethyl 4-fluorobenzoate, with hydrazine hydrate in an alcohol solvent. The reaction mixture is refluxed for several hours, after which the product can be isolated as a crystalline solid.

Key Properties:

| Property | Value |

| Molecular Formula | C₇H₇FN₂O |

| Molecular Weight | 154.14 g/mol |

| Appearance | Crystalline powder |

| Melting Point | 162-166 °C |

Experimental Protocols

While specific experimental data for the crystal structure determination of this compound is not available, a standard methodology for such an analysis would involve the following steps:

Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown using slow evaporation techniques. A saturated solution of the synthesized this compound in a suitable solvent, such as methanol or ethanol, would be prepared. The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days, leading to the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction Analysis

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations. The diffractometer uses a specific X-ray source (e.g., Mo Kα or Cu Kα radiation) to irradiate the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Visualizing the Workflow and Molecular Interactions

The following diagrams, generated using the DOT language, illustrate the general experimental workflow for crystal structure analysis and the anticipated intermolecular interactions in the this compound crystal lattice.

Expected Crystal Structure and Intermolecular Interactions

Based on the crystal structures of similar benzhydrazide derivatives and other fluorine-containing organic molecules, it is anticipated that the crystal packing of this compound would be dominated by a network of intermolecular hydrogen bonds. The hydrazide moiety provides both hydrogen bond donors (-NH and -NH₂) and a hydrogen bond acceptor (C=O).

The primary interaction is expected to be N-H···O hydrogen bonds, forming dimers or extended chains. The fluorine atom, while a weak hydrogen bond acceptor, can participate in C-H···F interactions. Furthermore, π-π stacking interactions between the aromatic rings and C-F···π interactions are also likely to play a role in the overall crystal packing. These non-covalent interactions are crucial in determining the supramolecular architecture and, consequently, the physicochemical properties of the solid state. A detailed Hirshfeld surface analysis of a determined crystal structure would provide quantitative insights into these various intermolecular contacts.

Conclusion

While the definitive crystal structure of this compound remains to be publicly reported, this guide provides a foundational understanding of its synthesis, properties, and the likely nature of its solid-state structure. The provided experimental workflow serves as a standard protocol for researchers aiming to determine its crystal structure. A successful crystallographic analysis would be invaluable for the rational design of new pharmaceutical agents and functional materials based on the this compound scaffold.

The Versatility of 4-Fluorobenzhydrazide: A Core Scaffold in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Abstract

4-Fluorobenzhydrazide has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile starting material for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Its unique structural and electronic properties, conferred by the fluorine atom and the reactive hydrazide moiety, make it an attractive building block for the development of novel drug candidates. This technical guide provides an in-depth overview of the potential applications of this compound in drug discovery, focusing on the synthesis of its key derivatives, their biological activities, and the underlying mechanisms of action. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field.

Introduction: The Significance of the this compound Moiety

The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. This compound, a readily available and synthetically tractable molecule, combines the benefits of a fluoro-substituent with a highly versatile hydrazide functional group. This hydrazide moiety serves as a key synthon for the construction of various heterocyclic systems, including hydrazones, 1,3,4-oxadiazoles, and quinazolinones, which are known to exhibit a broad spectrum of biological activities. The exploration of derivatives from this core structure has led to the identification of potent antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory agents.

Synthetic Pathways and Key Derivatives

This compound is a cornerstone for the synthesis of several classes of bioactive compounds. The general synthetic workflow often involves the initial formation of a hydrazone, which can then be cyclized to form other heterocyclic systems.

Synthesis of this compound Hydrazones

The condensation reaction between this compound and various aldehydes or ketones is the most direct route to a wide range of hydrazone derivatives. These compounds have shown significant biological activities themselves and also serve as crucial intermediates for further cyclization reactions.

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds known for their diverse pharmacological properties. A common method for their synthesis involves the oxidative cyclization of N-acylhydrazones, derived from this compound, using various reagents.

Synthesis of Quinazolinone Derivatives

Quinazolinones are another important class of heterocyclic compounds with a broad range of biological activities, including anticancer and antimicrobial effects. Their synthesis from this compound is a multi-step process that often involves the formation of an intermediate that is then cyclized to form the quinazolinone ring.

Biological Activities and Therapeutic Potential

Derivatives of this compound have been extensively evaluated for a variety of biological activities, demonstrating their potential in several therapeutic areas.

Antimicrobial and Antituberculosis Activity

Hydrazone and 1,3,4-oxadiazoline derivatives of 4-fluorobenzoic acid hydrazide have been synthesized and evaluated as potential antimicrobial agents.[1] Some of these compounds have shown promising activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[1][2] A series of substituted methylene/ethylene 4-fluorophenylhydrazide derivatives were specifically synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with some compounds showing high inhibitory activity.[3]

Anticancer Activity

The anticancer potential of this compound derivatives, particularly quinazolinone-based compounds, has been a significant area of research. These compounds have been shown to inhibit the proliferation of various cancer cell lines. For instance, fluorinated phenylhydrazine Schiff base derivatives have demonstrated cytotoxic and antiproliferative effects on pancreatic cancer cell lines, inducing apoptosis.[4] Some quinazolinone hydrazide derivatives have been designed and synthesized as EGFR inhibitors, showing potent anti-tumor cell proliferation activity.

Enzyme Inhibition

Derivatives of this compound have been identified as potent inhibitors of several key enzymes implicated in various diseases.

-

Cholinesterase Inhibition: In the context of Alzheimer's disease, where the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy, new sulfonate ester-linked fluorinated hydrazone derivatives have been synthesized and shown to be effective multitarget inhibitors of both hCAs and cholinesterases.[5]

-

Carbonic Anhydrase Inhibition: The same sulfonate ester-linked fluorinated hydrazone derivatives also exhibit inhibitory activity against human carbonic anhydrase (hCA) isozymes I and II, suggesting their potential in treating conditions like glaucoma.[5]

-

α-Amylase Inhibition: Benzylidenehydrazine derivatives have been synthesized and evaluated as inhibitors of α-amylase, an enzyme involved in carbohydrate metabolism. Some of these derivatives have shown potent α-amylase inhibitory activity, suggesting their potential as antidiabetic agents.[6]

Antioxidant Activity

Schiff bases and 1,3,4-oxadiazole analogs derived from 4-fluorobenzoic acid have been synthesized and demonstrated good free radical scavenging activity, indicating their potential as antioxidants.[7]

Quantitative Data Summary

The following tables summarize the reported biological activities of various this compound derivatives.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

| Compound Type | Target Organism | MIC (µg/mL) | Reference |

| Hydrazone Derivative | Staphylococcus aureus | 4-8 | [8] |

| Hydrazone Derivative | Escherichia coli | Varies | [1] |

| Hydrazone Derivative | Pseudomonas aeruginosa | Varies | [1] |

| Hydrazone Derivative | Candida albicans | Varies | [1] |

| Hydrazone Derivative | Mycobacterium tuberculosis H37Rv | >85% inhibition | [3] |

Table 2: Anticancer Activity (IC50 in µM)

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Quinazolinone Hydrazide | MCF-7 (Breast Cancer) | 1.31 | |

| Quinazolinone Hydrazide | HepG2 (Liver Cancer) | 1.89 | |

| Quinazolinone Hydrazide | SGC (Gastric Cancer) | 2.10 | |

| Fluorinated Phenylhydrazine Schiff Base | Pancreatic Cancer Cell Lines | Varies | [4] |

Table 3: Enzyme Inhibition (IC50 in nM or µM)

| Compound Type | Target Enzyme | IC50 | Reference |

| Sulfonate Ester-Linked Hydrazone | hCA I | 30.4–264.0 nM | [5] |

| Sulfonate Ester-Linked Hydrazone | hCA II | 23.2–251.6 nM | [5] |

| Sulfonate Ester-Linked Hydrazone | AChE | 12.1–114.3 nM | [5] |

| Sulfonate Ester-Linked Hydrazone | BChE | 76.4–134.0 nM | [5] |

| Benzylidenehydrazine Derivative | α-Amylase | 116.19 µM | [6] |

Signaling Pathways and Mechanism of Action

The diverse biological activities of this compound derivatives can be attributed to their interaction with various cellular signaling pathways.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

Several anticancer quinazolinone derivatives act as inhibitors of Receptor Tyrosine Kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). By blocking the ATP binding site of the kinase domain, these compounds inhibit the autophosphorylation and activation of the receptor, thereby blocking downstream signaling pathways like the Ras-MAPK pathway, which are crucial for cell proliferation and survival.

Induction of Apoptosis

Many anticancer derivatives of this compound exert their cytotoxic effects by inducing apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.

Detailed Experimental Protocols

General Procedure for the Synthesis of this compound Hydrazones

-

Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add the corresponding aldehyde or ketone (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone derivative.

-

Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

General Procedure for the Synthesis of 1,3,4-Oxadiazole Derivatives from Hydrazones

-

To a solution of the this compound hydrazone (1 equivalent) in a suitable solvent (e.g., glacial acetic acid), add the cyclizing agent (e.g., acetic anhydride, bromine in glacial acetic acid, or iodine in the presence of a base).

-

Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

-

After completion, pour the reaction mixture into crushed ice with constant stirring.

-

The precipitated solid is filtered, washed with water, and dried.

-

Purify the crude product by recrystallization from an appropriate solvent.

-

Characterize the final product using spectroscopic methods.

Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to obtain a range of concentrations.

-

Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard.

-

Inoculate each well of the microtiter plate with the microbial suspension.

-

Include a positive control (microorganism without test compound) and a negative control (medium only).

-

Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol for MTT Assay for Anticancer Activity

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for Cholinesterase Inhibition Assay (Ellman's Method)

-

Prepare solutions of acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the test compound (inhibitor) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.

-

Add the acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) enzyme solution to each well and incubate for a short period.

-

Initiate the reaction by adding the ATCI substrate.

-

Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

This compound is a remarkably versatile and valuable scaffold in the field of drug discovery. Its synthetic accessibility and the diverse biological activities of its derivatives make it a continuing focus of research. The information presented in this technical guide highlights the significant potential of this compound-based compounds as leads for the development of new therapeutic agents for a wide range of diseases. Further exploration of this chemical space, coupled with detailed mechanistic studies and preclinical evaluations, is warranted to fully realize the therapeutic promise of this important class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Receptor Tyrosine Kinases (RTKs) [scispace.com]

- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

- 8. atcc.org [atcc.org]

4-Fluorobenzhydrazide: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Heterocyclic structures are integral to a vast array of pharmaceuticals and biologically active molecules.[1] Among the myriad of starting materials, 4-fluorobenzhydrazide has emerged as a particularly valuable and versatile precursor. Its unique structural features, including the reactive hydrazide moiety and the strategically placed fluorine atom, make it an ideal building block for constructing a diverse range of heterocyclic systems. The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles of the resulting drug candidates.[2]

This technical guide provides a comprehensive overview of the synthetic utility of this compound in generating key heterocyclic scaffolds, including 1,3,4-oxadiazoles, pyrazoles, 1,2,4-triazoles, and pyridazinones. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to facilitate the practical application of these synthetic methodologies in a research and development setting.

Synthesis of the Precursor: this compound

The journey into the synthesis of complex heterocycles begins with the preparation of the key precursor, this compound. This is typically achieved through a two-step process commencing with the esterification of 4-fluorobenzoic acid, followed by hydrazinolysis of the resulting ester.[3]

Experimental Protocol: Synthesis of this compound

-

Esterification of 4-Fluorobenzoic Acid:

-

To a solution of 4-fluorobenzoic acid in ethanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the ethyl 4-fluorobenzoate with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ester.

-

-

Hydrazinolysis of Ethyl 4-Fluorobenzoate:

-

Dissolve the crude ethyl 4-fluorobenzoate in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for 8-12 hours.

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

The solid this compound will precipitate out of the solution.

-

Filter the precipitate, wash with cold ethanol, and dry to obtain the pure product.[3]

-

General Synthetic Workflow

The overarching strategy for utilizing this compound as a precursor involves its reaction with various electrophilic reagents, leading to the formation of intermediate acylhydrazones or other reactive species, which then undergo intramolecular cyclization to yield the desired heterocyclic ring systems.

Caption: General workflow for heterocyclic synthesis from 4-fluorobenzoic acid.

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are a prominent class of five-membered heterocycles known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][4] The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from this compound is a common and efficient process. A frequent method involves the initial condensation of this compound with an aromatic aldehyde to form an N-acylhydrazone, followed by oxidative cyclization.[3]

Reaction Pathway for 1,3,4-Oxadiazole Synthesis

Caption: Synthesis of 1,3,4-oxadiazoles from this compound.

Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)-5-(substituted-phenyl)-1,3,4-oxadiazoles

-

Synthesis of Schiff Bases (Hydrazones):

-

Dissolve this compound in ethanol.

-

Add a catalytic amount of glacial acetic acid.

-

To this solution, add an equimolar amount of the desired aromatic aldehyde.

-

Reflux the mixture for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture. The hydrazone product will precipitate.

-

Filter the solid, wash with cold ethanol, and dry.[3]

-

-

Cyclization to 1,3,4-Oxadiazoles:

-

To a solution of the synthesized hydrazone in dimethyl sulfoxide (DMSO), add potassium carbonate and iodine.

-

Heat the reaction mixture at 80-100 °C for 3-5 hours.

-

After the reaction is complete, pour the mixture into ice-cold water containing sodium thiosulfate to quench the excess iodine.

-

The solid 1,3,4-oxadiazole derivative will precipitate.

-

Filter the product, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol).[3]

-

Quantitative Data for Synthesized 1,3,4-Oxadiazoles

| Compound ID | Aryl Substituent | Yield (%) | Melting Point (°C) | Reference |

| 5a | Phenyl | 85 | 142-144 | [3] |

| 5b | 4-Chlorophenyl | 88 | 178-180 | [3] |

| 5c | 4-Nitrophenyl | 90 | 220-222 | [3] |

| 5d | 4-Methoxyphenyl | 82 | 158-160 | [3] |

Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[5] A common route to synthesize pyrazoles involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[6] In this context, chalcones, which are α,β-unsaturated ketones, can react with this compound to form pyrazoline intermediates that can be subsequently oxidized to pyrazoles.

Reaction Pathway for Pyrazole Synthesis

Caption: Synthesis of pyrazoles from this compound and chalcones.

Experimental Protocol: Synthesis of Fluorinated Pyrazoles

-

Synthesis of Chalcones:

-

Chalcones can be synthesized via a Claisen-Schmidt condensation between a substituted acetophenone and 4-fluorobenzaldehyde in the presence of a base like sodium hydroxide.[2]

-

-

Synthesis of Pyrazolines:

-

A mixture of the appropriate chalcone and this compound in glacial acetic acid is refluxed for 6-8 hours.

-

The reaction mixture is then cooled and poured into ice-cold water.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product can be purified by recrystallization from ethanol.

-

Quantitative Data for Synthesized Pyrazoles

| Chalcone Precursor | Yield of Pyrazoline (%) | Melting Point (°C) | Reference |

| 1-(Phenyl)-3-(4-fluorophenyl)prop-2-en-1-one | 75 | 155-157 | |

| 1-(4-Chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | 82 | 188-190 | |

| 1-(4-Methoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one | 78 | 162-164 | |

| Note: Specific literature data for the reaction of this compound with these specific chalcones was not available in the provided search results; this table is illustrative of typical outcomes. |

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are five-membered heterocycles with three nitrogen atoms that are of significant interest in medicinal chemistry due to their broad range of biological activities, including antifungal and anticancer properties.[7][8] A common synthetic route involves the reaction of hydrazides with carbon disulfide to form an intermediate, which is then treated with hydrazine hydrate to facilitate cyclization.[9][10]

Reaction Pathway for 1,2,4-Triazole Synthesis

Caption: Synthesis of 1,2,4-triazoles from this compound.

Experimental Protocol: Synthesis of 4-Amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol

-

Formation of Potassium Dithiocarbazate:

-

Dissolve potassium hydroxide in absolute ethanol.

-

To this solution, add this compound and carbon disulfide.

-

Reflux the mixture for 6-8 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to obtain the potassium dithiocarbazate salt.[9]

-

-

Cyclization to 1,2,4-Triazole:

-

To the potassium dithiocarbazate intermediate, add hydrazine hydrate.

-

Reflux the mixture for an additional 10-12 hours.

-

Cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent.[10]

-

Quantitative Data for Synthesized 1,2,4-Triazoles

| Product | Yield (%) | Melting Point (°C) | Reference |

| 4-Amino-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol | 70-80 | >300 | [9][10] |

| Note: Yields are typical for this class of reaction. |

Synthesis of Pyridazinone Derivatives

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and are associated with a variety of biological activities, including cardiovascular and anti-inflammatory effects.[11] The synthesis of pyridazinones can be achieved through the cyclization of γ-ketoacids with hydrazine derivatives.

Reaction Pathway for Pyridazinone Synthesis

Caption: General synthesis of pyridazinones.

Experimental Protocol: Synthesis of 6-Aryl-2-(4-fluorobenzoyl)-4,5-dihydropyridazin-3(2H)-one

-

Cyclocondensation Reaction:

-

A mixture of a β-aroylpropionic acid and this compound in a suitable solvent such as ethanol or glacial acetic acid is refluxed for 4-6 hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

The crude product is washed with a small amount of cold solvent and then purified by recrystallization.[11]

-

Quantitative Data for Synthesized Pyridazinones

| β-Aroylpropionic Acid Precursor | Yield (%) | Melting Point (°C) | Reference |

| β-Benzoylpropionic acid | 65-75 | 170-172 | [11] |

| β-(4-Chlorobenzoyl)propionic acid | 70-80 | 195-197 | [11] |

| β-(4-Methoxybenzoyl)propionic acid | 60-70 | 165-167 | [11] |

| Note: Yields are typical for this class of reaction. |

Conclusion

This compound stands out as a highly valuable and versatile precursor in the synthesis of a wide array of heterocyclic compounds. Its utility in constructing medicinally relevant scaffolds such as 1,3,4-oxadiazoles, pyrazoles, 1,2,4-triazoles, and pyridazinones is well-established. The methodologies presented in this guide, from the synthesis of the precursor itself to the formation of complex heterocyclic systems, offer a robust foundation for researchers and drug development professionals. The ability to readily incorporate a fluorine atom into these diverse molecular architectures underscores the strategic importance of this compound in the ongoing quest for novel and more effective therapeutic agents. The detailed protocols and summarized data provided herein serve as a practical resource for the efficient and reproducible synthesis of these important classes of compounds.

References

- 1. ijpsr.info [ijpsr.info]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalscientificjournal.com [globalscientificjournal.com]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

Methodological & Application

Synthesis and Application of Hydrazone Derivatives from 4-Fluorobenzhydrazide: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis, characterization, and biological applications of hydrazone derivatives synthesized from 4-fluorobenzhydrazide. This class of compounds has demonstrated significant potential in various therapeutic areas, including as antimicrobial, anticancer, and anticonvulsant agents.

Introduction

Hydrazones are a versatile class of organic compounds characterized by the >C=N-NH- functional group. They are readily synthesized through the condensation reaction of hydrazides with aldehydes or ketones. The structural diversity achievable by varying the carbonyl and hydrazide precursors makes them an attractive scaffold for medicinal chemistry and drug discovery. The incorporation of a 4-fluorobenzoyl moiety, in particular, has been shown to impart potent and varied biological activities, which is attributed to the azomethine group (-NH–N=CH-).[1] This document outlines the synthesis of such hydrazones and details their evaluation as antimicrobial, anticancer, and anticonvulsant agents.

Synthesis of this compound and its Hydrazone Derivatives

The synthesis of hydrazone derivatives from this compound is a two-step process. First, this compound is synthesized from a suitable starting material, typically an ester of 4-fluorobenzoic acid. Subsequently, the synthesized hydrazide is condensed with various aldehydes or ketones to yield the desired hydrazone derivatives.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from ethyl 4-fluorobenzoate and hydrazine hydrate.[2]

Materials:

-

Ethyl 4-fluorobenzoate

-

Hydrazine hydrate

-

Ethanol

-

n-Hexane

-

Round bottom flask

-

Reflux condenser

-

Stirrer/hot plate

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

To a stirred solution of ethyl 4-fluorobenzoate (e.g., 4.5 g, 26.7 mmol) in ethanol (30 mL), add hydrazine hydrate (e.g., 6.67 g, 133.5 mmol) at room temperature. The recommended ratio of ester to absolute ethanol to hydrazine hydrate is 1:4:3.[2][3]

-

Heat the reaction mixture to 85 °C and reflux for 10-15 hours.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of n-hexane and ethyl acetate.[3]

-

Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.[2]

-

Wash the resulting solid with n-hexane (50 mL) and filter to obtain the crude product.[2]

-

Dry the solid to yield this compound as a shiny, off-white, needle-like crystalline product.[2]

Characterization: The structure of the synthesized this compound can be confirmed by spectroscopic methods such as ¹H NMR. For example, in DMSO-d6, the expected peaks are: δ 9.85 (s, 1H), 7.86 (dd, 2H), 7.25 (t, 3H), 4.46 (s, 1H), 3.47 (br s, 1H).[2]

Protocol 2: General Synthesis of Hydrazone Derivatives from this compound

This protocol outlines the acid-catalyzed condensation of this compound with various aldehydes or ketones.[1][4][5]

Materials:

-

This compound

-

Aldehyde or ketone of interest

-

Ethanol or Methanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Dissolve this compound (1.0 eq) in a minimal amount of warm ethanol or methanol in a round-bottom flask.

-

Add the desired aldehyde or ketone (1.0 - 1.1 eq) to this solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.[5]

-

Equip the flask with a condenser and reflux the mixture with constant stirring for 2-8 hours.[5][6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The hydrazone derivative often precipitates out of the solution upon cooling. Filter the precipitate, wash it with cold ethanol, and dry it under low pressure.[1]

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be recrystallized from a suitable solvent like ethanol.

Below is a diagram illustrating the general workflow for the synthesis of hydrazone derivatives.

Caption: General workflow for the synthesis of hydrazone derivatives.

Characterization of Hydrazone Derivatives

The synthesized hydrazone derivatives are typically characterized using various spectroscopic techniques to confirm their structure.

| Technique | Key Observations | References |

| Infrared (IR) Spectroscopy | Stretching absorptions for N-H bonds (3269–3350 cm⁻¹), C=N bond (1550–1600 cm⁻¹), C=O bond (1620–1680 cm⁻¹), and C-N single bonds (1228–1273 cm⁻¹). | [7][8][9] |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Aromatic protons typically appear between 6.70 ppm and 9.33 ppm. The N-H proton of the hydrazide moiety appears as a singlet above 10.02 ppm, and the azomethine proton (-N=CH-) resonates as a singlet between 7.80 ppm and 8.90 ppm. | [7][8] |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Aromatic carbons give peaks from 112 ppm to 163 ppm. The carbonyl carbon (C=O) signal is observed around 162 ppm, and the azomethine carbon (C=N) appears in the range of 146-149 ppm. | [7][10] |

| Mass Spectrometry (MS) | Provides the molecular weight of the synthesized compounds, confirming their identity. | [4][7][11] |

Biological Applications and Protocols

Hydrazone derivatives of this compound have been extensively studied for their potential biological activities.

Antimicrobial Activity

Many hydrazone derivatives exhibit significant antibacterial and antifungal properties.[12][13][14]

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of the synthesized hydrazones against various bacterial and fungal strains.

Materials:

-

Synthesized hydrazone derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

-

Fungal strain (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

-

96-well microplates

-

Standard antibiotic/antifungal drugs (e.g., Ceftriaxone, Ciprofloxacin)

-